molecular formula C19H17N3O3S2 B2488086 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946212-96-0

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2488086
CAS No.: 946212-96-0
M. Wt: 399.48
InChI Key: QIHWEZDBCOVVTD-UHFFFAOYSA-N
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Description

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the field of kinase inhibition. This compound has been identified as a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key signaling protein implicated in pain sensation, neurogenesis, and the progression of certain cancers. Its mechanism of action involves competitively binding to the ATP-binding site of TrkA, thereby suppressing its autophosphorylation and downstream signaling through pathways like MAPK and PI3K. This targeted inhibition makes it a valuable pharmacological tool for studying neurotrophin signaling, cancer cell proliferation, and the mechanisms of pain. Research applications extend to investigating its potential as a therapeutic agent for targeted cancer therapy in malignancies where Trk fusions or overexpression are drivers, such as some secretory carcinomas and gliomas, as well as for exploring novel analgesic strategies for chronic pain conditions. The benzodioxole and thioxothiazolidinone moieties are critical structural features that contribute to its binding affinity and selectivity profile. This compound is for research use only and is intended to facilitate the exploration of TrkA biology and the development of novel targeted interventions.

Properties

IUPAC Name

4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-11-2-5-13(6-3-11)22-17(20)16(27-19(22)26)18(23)21-9-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10,20H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHWEZDBCOVVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the benzodioxole group, and the attachment of the carboxamide functionality. Typical synthetic routes might involve:

    Formation of the Thiazole Ring: This could be achieved through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Benzodioxole Group: This might involve a nucleophilic substitution reaction where a benzodioxole derivative is introduced.

    Attachment of the Carboxamide Group: This could be done through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions could potentially occur at the carboxamide group.

    Substitution: The aromatic rings in the compound might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structural motifs have shown efficacy against Src family kinases (SFKs), which are critical in tumor growth and metastasis .

Selectivity and Efficacy

The compound demonstrates high selectivity for its target enzymes at low nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. The pharmacokinetic properties observed in preclinical studies suggest good absorption and distribution characteristics .

Case Studies

Recent studies have highlighted the potential of similar thiazole derivatives in clinical settings:

  • In Vivo Studies : Compounds structurally related to the target molecule have shown significant tumor reduction in xenograft models when administered orally.
  • Clinical Trials : Some derivatives have entered clinical trials, demonstrating safety and tolerability alongside preliminary efficacy against specific cancers .

Biochemical Applications

Beyond oncology, this compound may find applications in other biochemical contexts:

  • Enzyme Inhibition : The ability to inhibit specific enzymes can be useful in treating diseases beyond cancer, including inflammatory conditions where kinase signaling plays a role.
  • Drug Design : The structural features of this compound can serve as a scaffold for designing new drugs targeting various biological pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares its core with several derivatives, differing primarily in substituents:

  • 4-Amino-N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-Methoxyphenyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxamide (): Substitution: 4-Methoxyphenyl instead of 4-methylphenyl. Spectral Data: IR absorption for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) aligns with the target compound’s expected vibrations .
  • 4-Amino-N-(2,6-Dichlorophenyl)-3-Methyl-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxamide (): Substitution: 2,6-Dichlorophenyl instead of benzodioxolylmethyl. Impact: Chlorine atoms increase hydrophobicity and may enhance membrane permeability. The absence of the benzodioxole ring reduces steric hindrance .
  • 2-[(4-Amino-5-Methyl-1,2,4-Triazol-3-yl)Sulfanyl]-N-[5-[(2-Chlorophenyl)Methyl]-1,3-Thiazol-2-yl]Acetamide (): Core Variation: Triazole-thiazole hybrid vs. thiazole-carboxamide.
Physicochemical Properties
  • Solubility : The benzodioxole moiety in the target compound may improve water solubility compared to purely aromatic substituents (e.g., 2,6-dichlorophenyl in ) .
  • Thermal Stability : Methyl and methoxy groups on the phenyl ring could influence melting points, though specific data are lacking.
Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to its methoxy and chloro-substituted analogs, based on binary fingerprinting of functional groups and ring systems .

Data Tables

Table 1. Structural and Spectral Comparison of Thiazole Carboxamides

Compound Substituent (R) Key IR Bands (cm⁻¹) Notable Features
Target Compound 4-Methylphenyl C=S: ~1250; C=O: ~1670 Benzodioxole enhances solubility
4-Methoxy Analog () 4-Methoxyphenyl C=S: 1247–1255; C=O: 1663 Electron-donating methoxy group
2,6-Dichloro Analog () 2,6-Dichlorophenyl C=S: ~1240; C=O: ~1680 Hydrophobic chlorine substituents

Biological Activity

4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CAS Number: 1021264-12-9) is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and various functional groups that contribute to its pharmacological properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N3O3S2C_{19}H_{17}N_{3}O_{3}S_{2}, with a molecular weight of 403.5 g/mol. Its structure includes a benzodioxole moiety, a thiazole ring, and multiple functional groups that enhance its biological interactions.

PropertyValue
CAS Number1021264-12-9
Molecular FormulaC19H17N3O3S2
Molecular Weight403.5 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene have demonstrated significant antimicrobial activity. In studies involving various bacterial strains, these compounds exhibited inhibitory effects, suggesting their potential application in treating bacterial infections .

Anticancer Activity

Preliminary investigations have shown that this compound may possess anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, compounds with similar structures have been reported to inhibit tumor growth in xenograft models.

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. For example, it may inhibit enzymes involved in critical metabolic pathways or modulate receptor activity related to cell proliferation and apoptosis. The exact molecular targets are currently under investigation but may include kinases or transcription factors involved in cancer progression .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiazole ring significantly enhances antibacterial activity compared to non-thiazole analogs .

Anticancer Research

In another study focusing on the anticancer properties of thiazole derivatives, researchers found that compounds structurally similar to 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methylphenyl)-2-sulfanylidene induced significant cytotoxicity in various cancer cell lines. The study highlighted the potential for these compounds to be developed as novel anticancer agents .

Q & A

Q. What are the recommended synthesis routes and purification strategies for this compound?

The synthesis typically involves multi-step reactions, such as condensation of benzodioxole-methylamine derivatives with thiazole-carboxamide precursors. A common method includes:

  • Dropwise addition of chloroacetyl chloride to a mixture of triethylamine and intermediates in dioxane, followed by recrystallization from ethanol-DMF .
  • Reaction progress is monitored via chromatographic techniques (e.g., HPLC, TLC) to assess conversion rates and intermediate stability .
    Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) and final recrystallization to achieve >95% purity.

Q. How is the compound structurally characterized to confirm its identity?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and hydrogen bonding patterns (e.g., sulfanylidene and benzodioxole protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and stereochemical details, though this requires high-purity crystals .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening focuses on:

  • Kinase inhibition assays : Testing against protein kinases (e.g., MAPK, EGFR) due to structural similarities to thiazolidinone inhibitors .
  • Cytotoxicity studies : Using cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays .
  • Anti-inflammatory models : LPS-induced inflammation in macrophages to measure cytokine suppression (e.g., IL-6, TNF-α) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dioxane minimizes side reactions .
  • Catalyst use : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to accelerate cyclization steps .
  • Temperature control : Maintaining 20–25°C during exothermic steps (e.g., acyl chloride additions) to prevent decomposition .

Q. What methodologies identify its biological targets and mechanism of action?

Advanced approaches involve:

  • Molecular docking : Simulating interactions with kinase ATP-binding pockets using software like AutoDock .
  • Surface plasmon resonance (SPR) : Quantifying binding affinity (KDK_D) to recombinant enzymes .
  • Transcriptomic profiling : RNA-seq analysis of treated cells to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from structural analogs or assay variability. Mitigation strategies include:

  • Comparative SAR studies : Modifying the 4-methylphenyl or benzodioxole groups to assess impact on activity .
  • Dose-response validation : Replicating assays across multiple cell lines with standardized protocols .
  • Metabolite profiling : LC-MS to rule out off-target effects from degradation products .

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